molecular formula C19H16N4S B1226097 1-(Phenylmethyl)-4-(phenylmethylthio)pyrazolo[3,4-d]pyrimidine

1-(Phenylmethyl)-4-(phenylmethylthio)pyrazolo[3,4-d]pyrimidine

Cat. No. B1226097
M. Wt: 332.4 g/mol
InChI Key: SVEGGFBAMCRNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(phenylmethyl)-4-(phenylmethylthio)pyrazolo[3,4-d]pyrimidine is a pyrazolopyrimidine.

Scientific Research Applications

Antibacterial Applications

  • Antibacterial Properties : Pyrazolo[3,4-d]pyrimidines, including 1-(Phenylmethyl)-4-(phenylmethylthio)pyrazolo[3,4-d]pyrimidine, exhibit significant antibacterial properties. For instance, certain derivatives have been synthesized and shown to be effective against both Gram-positive and Gram-negative bacteria (Beyzaei et al., 2017).

Antimicrobial Activity

  • Antimicrobial Potential : These compounds have demonstrated promising antimicrobial activities. Studies on various derivatives of pyrazolo[3,4-d]pyrimidines, including those with substitutions at different positions, have shown effectiveness against a range of microbial strains (El-sayed et al., 2017).

Anticancer Research

  • Anticancer Properties : There's growing interest in these compounds for their potential anticancer activities. Specific derivatives have been investigated for their inhibitory effects on cancer cells, indicating their potential as anticancer agents (Rahmouni et al., 2016).

Herbicidal Applications

  • Herbicidal Activity : Pyrazolo[3,4-d]pyrimidine derivatives also show significant herbicidal activities. Certain compounds have been synthesized and tested for their effectiveness in inhibiting the growth of various plants, suggesting potential applications in agriculture (Luo et al., 2017).

Structural and Molecular Studies

  • Structural Analysis : The crystal structures of these compounds have been extensively studied, providing insights into their molecular configurations and potential interactions with biological targets (El Fal et al., 2013).

Synthesis and Characterization

  • Synthetic Methodologies : Research has focused on developing novel synthetic routes for these compounds, facilitating their use in various applications. Innovations in synthesis techniques have enabled the creation of diverse derivatives with varied biological activities (Liu et al., 2015).

properties

Product Name

1-(Phenylmethyl)-4-(phenylmethylthio)pyrazolo[3,4-d]pyrimidine

Molecular Formula

C19H16N4S

Molecular Weight

332.4 g/mol

IUPAC Name

1-benzyl-4-benzylsulfanylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C19H16N4S/c1-3-7-15(8-4-1)12-23-18-17(11-22-23)19(21-14-20-18)24-13-16-9-5-2-6-10-16/h1-11,14H,12-13H2

InChI Key

SVEGGFBAMCRNEL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)SCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)SCC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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